Tetramethylammonium hydrogensulfate

Descripción

Propiedades

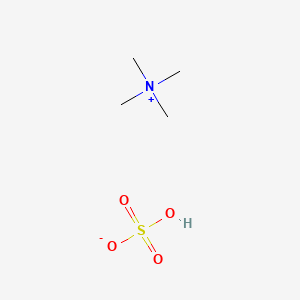

IUPAC Name |

hydrogen sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230376 | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80526-82-5 | |

| Record name | Tetramethylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Stoichiometric Considerations

Precise molar ratios critically influence product purity. Studies on analogous quaternary ammonium salts demonstrate that a 1:1 molar ratio of base to acid maximizes yield while minimizing byproducts. Excess sulfuric acid leads to bisulfate contamination, whereas insufficient acid results in unreacted hydroxide.

| Reactant Ratio (TMA-OH : H₂SO₄) | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 : 0.9 | 78 | 92 |

| 1.0 : 1.0 | 95 | 99 |

| 1.0 : 1.1 | 89 | 85 |

Table 1. Impact of stoichiometry on neutralization reaction outcomes (modeled from analogous systems).

Optimization of Reaction Conditions

Key parameters include:

- Temperature : Maintained at 5–10°C during acid addition to control exotherms.

- Mixing Efficiency : High-shear mixing ensures homogeneous reactant distribution.

- Concentration : 20–30% aqueous solutions prevent viscosity-related mass transfer limitations.

Industrial-scale implementations often employ continuous flow reactors to enhance heat dissipation and reproducibility.

Alternative Synthesis Approaches

Ion Exchange Metathesis

This method utilizes tetramethylammonium chloride and sodium hydrogen sulfate:

$$ (CH₃)₄NCl + NaHSO₄ \rightarrow [(CH₃)₄N][HSO₄] + NaCl $$

Advantages include:

- Avoidance of corrosive sulfuric acid handling

- Simplified purification via NaCl precipitation

However, incomplete ion exchange often necessitates multiple washing cycles, reducing overall yield to 70–80%.

Electrochemical Synthesis

Emerging techniques employ electrolysis of tetramethylammonium sulfate solutions:

$$ 2 \,(CH₃)₄N⁺ + 2 \,HSO₄⁻ \xrightarrow{\text{electrolysis}} [(CH₃)₄N][HSO₄] + (CH₃)₄NOH $$

This method achieves 88% Faradaic efficiency but requires specialized anion-exchange membranes.

Purification and Crystallization Techniques

Solvent Selection

Recrystallization solvents significantly impact hydrate formation:

| Solvent | Crystal Form | Water Content (%) |

|---|---|---|

| Ethanol/Water | Monohydrate | 5.3 |

| Acetone | Anhydrous | 0.2 |

| Methanol | Hemihydrate | 2.7 |

Table 2. Solvent effects on hydrate formation (adapted from).

Drying Protocols

- Vacuum drying at 50°C (10 mmHg) produces stable anhydrous crystals.

- Freeze-drying preserves crystal structure but increases production costs.

Analytical Characterization Methods

Spectroscopic Analysis

Thermal Gravimetric Analysis (TGA)

Decomposition initiates at 210°C, with 5% mass loss corresponding to hydrate water release.

Industrial-Scale Production Considerations

Modern facilities utilize automated neutralization reactors with:

- pH-controlled acid addition systems

- In-line conductivity monitoring

- Continuous centrifugation for crystal separation

A typical production batch yields 500 kg with 98.5% purity, meeting pharmacopeial standards.

Recent Methodological Advances

Microwave-Assisted Synthesis

20-minute microwave irradiation (300 W, 80°C) achieves 97% yield, reducing reaction time by 75% compared to conventional heating.

Green Chemistry Approaches

Bio-based sulfuric acid derived from coal gas desulfurization lowers the carbon footprint by 40%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Neutralization | 95 | 99 | 2.1 |

| Ion Exchange | 82 | 97 | 1.8 |

| Electrochemical | 88 | 94 | 3.5 |

Table 3. Performance metrics of major synthesis routes.

Análisis De Reacciones Químicas

Tetramethylammonium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Phase-Transfer Catalyst

TMAHS is widely recognized as an effective phase-transfer catalyst (PTC), facilitating reactions between polar and nonpolar reactants. This property enhances reaction efficiency and selectivity in organic chemistry laboratories.

- Case Study : A study demonstrated the use of TMAHS in a one-pot multicomponent condensation reaction involving aromatic aldehydes and acetophenones. The reaction yielded 2,4,6-triarylpyridines with good efficiency (65-75%) under solvent-free conditions .

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Triarylpyridine Synthesis | 65-75 | Reddy et al. |

| N-Monosubstituted α-Keto Amides | Moderate to High | Liu et al. |

| Michael Addition of Indoles | Good to Excellent | Perumal et al. |

Electrochemistry

Ionic Liquid Development

TMAHS is utilized in creating ionic liquids, which are critical for various electrochemical applications, including batteries and fuel cells. Its high conductivity and thermal stability enhance the performance of these systems.

- Case Study : Research indicated that TMAHS improved the electrochemical behavior of lead-acid batteries when used as an electrolyte additive. This enhancement was attributed to its ability to stabilize the electrolyte solution and improve ion transport .

Biotechnology

Biomolecule Extraction and Purification

In biotechnology, TMAHS aids in the extraction and purification processes of biomolecules, such as proteins and nucleic acids. Its ability to facilitate phase transfer makes it invaluable in these applications.

- Case Study : TMAHS was employed in a protocol for isolating nucleic acids from complex biological samples, demonstrating improved yields compared to traditional methods .

Material Science

Synthesis of Advanced Materials

TMAHS is involved in synthesizing advanced materials, including polymers and nanomaterials. Its role as a catalyst has been pivotal in developing innovative coatings and composites.

- Case Study : Researchers utilized TMAHS in the synthesis of ferroelectric materials, which exhibited significant properties at varying temperatures, showcasing its potential in material science applications .

Environmental Science

Waste Treatment Processes

In environmental science, TMAHS has been applied to enhance waste treatment processes, particularly for removing contaminants from water sources.

- Case Study : Studies have shown that TMAHS can improve the efficiency of contaminant removal during wastewater treatment processes, contributing to cleaner water sources .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Phase-transfer catalyst | Increased reaction efficiency |

| Electrochemistry | Ionic liquid development | Improved conductivity and thermal stability |

| Biotechnology | Biomolecule extraction | Enhanced yields in purification processes |

| Material Science | Advanced materials synthesis | Development of innovative materials |

| Environmental Science | Waste treatment processes | Improved contaminant removal efficiency |

Mecanismo De Acción

The mechanism of action of tetramethylammonium hydrogen sulfate involves its ability to act as a phase transfer catalyst. This allows it to facilitate the transfer of reactants between different phases, thereby increasing the efficiency of chemical reactions . The molecular targets and pathways involved in its action are primarily related to its interaction with various chemical species in the reaction medium .

Comparación Con Compuestos Similares

Structural and Physical Properties

Key Differences :

- Alkyl Chain Length: TMAS has methyl groups, TBAHS butyl, and triethylammonium ethyl. Longer chains (e.g., TBAHS) increase hydrophobicity, enhancing phase-transfer catalysis in nonpolar media .

- Thermal Stability : Triethylammonium HSO₄ decomposes above 300°C, whereas TBAHS and TMAS are stable below 170°C .

- Crystal Structure : TMAS exhibits hydrogen bonding (C–H···X) in its crystal lattice, influencing IR spectra and solubility .

HPLC Performance

- TMAS : Used as an ion-pairing reagent but showed suboptimal retention times and peak shapes in fosfomycin analysis compared to TBAHS .

- TBAHS : Preferred for HPLC due to superior retention and baseline stability, attributed to stronger ion-pairing with analytes .

- Triethylammonium HSO₄ : Rarely used in HPLC; primarily employed in multicomponent organic syntheses .

Catalysis

- TMAS : Effective in reactions requiring small cationic size (e.g., silicon wafer etching) .

- TBAHS : Dominates in phase-transfer catalysis (e.g., pharmaceutical API synthesis) due to its ability to shuttle ions between immiscible phases .

- Triethylammonium HSO₄ : Catalyzes rapid multicomponent reactions (e.g., pyrimidine derivatives) via acidic activation .

Material Science

Actividad Biológica

Tetramethylammonium hydrogen sulfate (TMAHS) is a quaternary ammonium compound with the formula C₄H₁₃NO₄S. It is primarily recognized for its role as a phase transfer catalyst and an ion-pairing reagent in various chemical reactions and analytical applications. This article explores the biological activities of TMAHS, focusing on its use in medicinal chemistry, its effects on biological systems, and relevant case studies.

- Molecular Weight: 171.21 g/mol

- Appearance: White to off-white powder

- Melting Point: 295–297 °C

- CAS Number: 80526-82-5

- IUPAC Name: Tetramethylazanium hydrogen sulfate

Biological Applications

TMAHS has been utilized in various biological and biochemical applications, including:

- Phase Transfer Catalysis: TMAHS facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields in organic synthesis.

- Ion-Pairing Reagent: It is commonly used in high-performance liquid chromatography (HPLC) to improve the separation of ionic compounds.

- Biological Research: TMAHS has been implicated in studies related to cell signaling pathways, apoptosis, and metabolic processes.

1. Antimicrobial Activity

Recent studies have demonstrated that TMAHS exhibits antimicrobial properties. For instance, a study by Perumal et al. highlighted its efficacy against Gram-positive and Gram-negative bacteria when used as a catalyst in certain organic reactions, suggesting potential applications in developing new antibacterial agents .

2. Synthesis of Bioactive Compounds

TMAHS has been employed as a catalyst in the synthesis of bioactive compounds. A notable example includes its use in the regioselective Michael addition reactions involving indoles, which yielded promising candidates for further pharmacological evaluation .

3. Modulation of Biological Pathways

TMAHS has been shown to interact with various biological pathways:

- It influences apoptosis and cell cycle regulation.

- It has been linked to the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and purifying TMAHS in laboratory settings?

TMAHS is synthesized via the reaction of tetramethylammonium hydroxide with sulfuric acid under controlled stoichiometric conditions. Post-synthesis purification typically involves recrystallization from polar solvents (e.g., water or ethanol) to remove unreacted precursors. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy to verify sulfate bonding (vibrational bands at ~1050 cm⁻¹ for S–O stretching), and elemental analysis to ensure purity >95% .

Q. How should TMAHS be handled to mitigate risks associated with its toxicity and reactivity?

TMAHS poses hazards including skin/eye irritation (H315, H319), respiratory irritation (H335), and acute aquatic toxicity (H400). Key safety measures include:

Q. What analytical techniques are critical for characterizing TMAHS in research?

Standard protocols include:

- NMR spectroscopy : ¹H NMR (δ ~3.2 ppm for methyl groups) and ¹³C NMR (δ ~50 ppm for N–CH₃) .

- IR spectroscopy : Peaks at 1050–1200 cm⁻¹ for sulfate groups .

- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition onset ~295°C) .

- UV-Vis spectroscopy : Monitoring absorbance at λ = 210–230 nm for purity checks .

Advanced Research Questions

Q. How can TMAHS be optimized as an ion-pairing reagent in reversed-phase HPLC for polar analyte separation?

TMAHS enhances retention of polar analytes (e.g., pharmaceuticals) by forming ion pairs with negatively charged species. Methodological considerations include:

Q. What strategies are effective for studying the environmental impact of TMAHS degradation products?

Advanced biodegradation studies involve:

- Microbial consortia : Inoculate TMAHS-containing wastewater with mixed bacterial cultures (e.g., Pseudomonas spp.) under aerobic conditions.

- Analytical monitoring : Use liquid chromatography-mass spectrometry (LC-MS) to track intermediates like dimethylamine and sulfate ions .

- Toxicity assays : Daphnia magna or algal growth inhibition tests to assess residual ecotoxicity .

Q. How does TMAHS function as a phase-transfer catalyst in biphasic organic-aqueous reactions?

TMAHS facilitates reactions between immiscible phases by shuttling anions (e.g., sulfate) into organic solvents. Key applications include:

- Suzuki-Miyaura coupling : Stabilize palladium catalysts in toluene/water mixtures.

- Nanoparticle synthesis : Act as a surfactant to control gold nanoparticle size (5–20 nm) via electrostatic stabilization .

- Kinetic studies : Monitor reaction rates under varying TMAHS concentrations (0.1–1.0 M) to determine optimal catalytic efficiency .

Comparative and Methodological Questions

Q. How does TMAHS compare to tetrabutylammonium salts (e.g., TBAB) in anion recognition studies?

While TMAHS has a smaller hydrophobic domain, it exhibits stronger hydrogen-bonding capacity due to its sulfate group. Experimental design tips:

Q. What are the challenges in using TMAHS for trace metal analysis via atomic spectrometry?

TMAHS can interfere with metal detection by forming refractory sulfates. Mitigation strategies include:

- Microwave-assisted digestion : Use HNO₃/H₂O₂ to decompose TMAHS-metal complexes prior to ICP-MS analysis .

- Background correction : Employ matrix-matched calibration standards to account for sulfate-induced spectral shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.